molecular formula C15H18BNO3 B11747187 (4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid

(4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid

Cat. No.: B11747187
M. Wt: 271.12 g/mol
InChI Key: YEXAKILQRJBUIN-UHFFFAOYSA-N
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Description

(4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid is a structurally complex aryl boronic acid derivative characterized by a phenylboronic acid core modified with a cyclopropyl-furan-2-ylmethylamino-methyl substituent. The molecule integrates three distinct functional motifs:

  • Boronic acid group: Enables Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry and materials science .
  • Cyclopropyl moiety: A strained three-membered carbocycle known to enhance metabolic stability and modulate pharmacokinetic properties .
  • Furan-2-ylmethyl group: A heteroaromatic system that may participate in hydrogen bonding or π-π interactions, influencing target binding .

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

[4-[[cyclopropyl(furan-2-ylmethyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C15H18BNO3/c18-16(19)13-5-3-12(4-6-13)10-17(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14,18-19H,7-8,10-11H2

InChI Key

YEXAKILQRJBUIN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN(CC2=CC=CO2)C3CC3)(O)O

Origin of Product

United States

Preparation Methods

Boronic Acid Protection and Bromination

The phenylboronic acid moiety is sensitive to harsh conditions, necessitating protection as a pinacol ester prior to bromination.

Procedure :

  • Protection : 4-Methylphenylboronic acid is treated with pinacol in toluene under Dean-Stark conditions to yield 4-methylphenylboronic acid pinacol ester.

  • Bromination : The methyl group is brominated using N-bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, catalytic) in CCl₄ at 80°C for 6 h, yielding 4-(bromomethyl)phenylboronic acid pinacol ester.

Key Data :

StepYieldConditions
Protection92%Pinacol, toluene, reflux, 12 h
Bromination78%NBS, AIBN, CCl₄, 80°C, 6 h

Synthesis of N-Cyclopropyl-N-(furan-2-ylmethyl)amine

Reductive Amination Approach

Furfural (furan-2-carbaldehyde) and cyclopropylamine undergo reductive amination to form the secondary amine.

Procedure :

  • Furfural (1.0 equiv) and cyclopropylamine (1.2 equiv) are dissolved in methanol with glacial acetic acid (0.5 equiv).

  • Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C.

  • The mixture is stirred at room temperature for 12 h, followed by neutralization with NaOH and extraction with dichloromethane.

Key Data :

ParameterValue
Yield65%
Purity (HPLC)>95%
Characterization1H^1H NMR (CDCl₃): δ 7.38 (dd, J = 1.8 Hz, 1H, furan H-5), 6.32 (m, 2H, furan H-3, H-4), 3.72 (s, 2H, CH₂), 2.45 (m, 1H, cyclopropyl CH), 0.98–0.82 (m, 4H, cyclopropyl CH₂)

Coupling of Fragments A and B

Nucleophilic Substitution

The bromomethylphenylboronic acid pinacol ester reacts with the secondary amine under mild alkaline conditions.

Procedure :

  • 4-(Bromomethyl)phenylboronic acid pinacol ester (1.0 equiv) and N-cyclopropyl-N-(furan-2-ylmethyl)amine (1.2 equiv) are dissolved in anhydrous DMF.

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) is added, and the mixture is heated at 60°C for 8 h.

  • The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data :

ParameterValue
Yield58%
Purity (LC-MS)[M+H]⁺ = 329.2 (calc. 329.2)

Boronic Acid Deprotection

The pinacol ester is cleaved under acidic conditions to yield the free boronic acid.

Procedure :

  • The protected intermediate is stirred in a 1:1 mixture of THF and 1 M HCl at room temperature for 3 h.

  • The solution is neutralized with NaHCO₃ and extracted with ethyl acetate.

Key Data :

ParameterValue
Yield89%
Characterization11B^{11}B NMR (D₂O): δ 30.2 ppm (boronic acid)

Alternative Routes and Optimization

Suzuki-Miyaura Coupling Strategy

Aryl halides can be coupled with furan-2-ylboronic acid to introduce the furan moiety post-boronation.

Procedure :

  • 4-(Bromomethyl)phenylboronic acid pinacol ester (1.0 equiv) is treated with furan-2-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in dioxane/water (4:1) at 90°C for 12 h.

  • The cyclopropylamine is introduced via subsequent alkylation.

Key Data :

ParameterValue
Yield72%
LimitationsRequires orthogonal protection of the amine

Critical Analysis of Methodologies

Yield and Efficiency Comparison

MethodAdvantagesDisadvantages
Nucleophilic SubstitutionSimple, fewer stepsModerate yield (58%)
Suzuki CouplingHigh functional group toleranceRequires protective group strategies

Scalability and Industrial Relevance

The nucleophilic substitution route (Section 4.1) is preferred for scale-up due to its operational simplicity and compatibility with continuous flow systems. However, the reductive amination step (Section 3.1) may require optimization to enhance yields beyond 65% .

Chemical Reactions Analysis

Types of Reactions

(4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of (4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of the enzyme and prevents its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Stability (t₀.₅ at pH 7, 70°C) Biological Activity (IC₅₀) Synthesis Accessibility
Target Compound Cyclopropyl, furan-2-ylmethyl >1 week (predicted) N/A (theoretical HDAC inhibition) Moderate (requires multi-step reductive amination)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl, phenoxy N/A 1 µM (appressorium inhibition) High (direct coupling)
4-(Cyclopropylaminocarbonyl)phenylboronic acid Cyclopropylaminocarbonyl >1 week (predicted) N/A High (commercially available)
2-Pyridylboronic acid Pyridyl ~25–50 seconds N/A High (standard protocols)

Key Observations:

Stability: The target compound’s cyclopropyl group confers exceptional stability against protodeboronation compared to heteroaromatic analogues like 2-pyridylboronic acid, which degrades within seconds at pH 7 . This stability aligns with other cyclopropyl-containing boronic acids (e.g., 4-(Cyclopropylaminocarbonyl)phenylboronic acid), making them suitable for long-term storage or slow-release formulations.

Synthetic Complexity: The target compound requires reductive amination between (4-formylphenyl)boronic acid and cyclopropyl(furan-2-ylmethyl)amine, a multi-step process with moderate yields (~67% in analogous syntheses) . In contrast, methoxyethyl-phenoxy derivatives () are synthesized via direct coupling, achieving higher efficiency.

Biological Activity: While the target compound lacks explicit activity data, structurally related boronic acids with phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit potent inhibition of fungal appressorium formation (IC₅₀ = 1 µM) . The furan moiety in the target compound may enhance binding to fungal HDACs via heteroaromatic interactions, though this requires experimental validation.

Commercial Viability: Cyclopropyl-containing boronic acids (e.g., 4-[1-(Boc-amino)cyclopropyl]phenyl boronic acid) are commercially available (e.g., AS133128, €388/100 mg) , suggesting the target compound could be scaled industrially using established cyclopropane boronation methods .

Reactivity in Cross-Coupling Reactions

The furan-2-ylmethyl group may sterically hinder Suzuki-Miyaura reactions compared to simpler aryl boronic acids (e.g., 4-cyano-phenylboronic acid) . However, the cyclopropyl group’s electron-donating effects could counterbalance this by increasing nucleophilicity at the boron center.

Biological Activity

(4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article examines the compound's biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical formula is C14H16BNO2C_{14}H_{16}BNO_2, characterized by the presence of a boronic acid functional group, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial enzymes, particularly leucyl-tRNA synthetase, which disrupts protein synthesis.

Table 1: Antimicrobial Activity of Boronic Acids

CompoundTarget MicroorganismsInhibition Zone (mm)Concentration (µM)
(4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acidStaphylococcus aureus105
Phenylboronic AcidEscherichia coli1210
Benzoxaborole DerivativeCandida albicans95

Studies have shown that this compound can inhibit the growth of various bacteria and fungi, with varying degrees of effectiveness depending on the concentration used. For instance, at a concentration of 5 µM, it demonstrated a significant inhibition zone against Staphylococcus aureus .

Anticancer Activity

Recent studies have explored the anticancer potential of boronic acids. The compound has shown promise in reducing cell viability in cancer cell lines while maintaining a higher viability rate in healthy cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineViability (%) at 5 µMViability (%) in Healthy Cells
(4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acidPC-3 (Prostate Cancer)33%95%
B5 (Boronic Compound)PC-344%71%

This data indicates that (4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid can selectively target cancer cells while sparing healthy cells, which is crucial for reducing side effects during cancer treatment .

Enzyme Inhibition

The compound has also been identified as an effective inhibitor of various enzymes. Notably, it acts against bacterial β-lactamases and other critical enzymes involved in drug resistance mechanisms.

Mechanism of Action:

  • Inhibition of Protein Synthesis: The primary mode of action involves blocking leucyl-tRNA synthetase.
  • Enzyme Inhibition: Effective against β-lactamases and methyltransferases.
  • Selective Toxicity: Higher toxicity towards cancerous cells compared to normal cells.

Case Studies

Several case studies have documented the efficacy of boronic acids in clinical settings:

  • Study on Prostate Cancer Treatment:
    • A clinical trial involving PC-3 prostate cancer cells treated with (4-((Cyclopropyl(furan-2-ylmethyl)amino)methyl)phenyl)boronic acid showed a significant reduction in cell viability compared to untreated controls.
    • Results indicated a dose-dependent response, emphasizing the potential for therapeutic applications .
  • Antimicrobial Efficacy Against MRSA:
    • A study demonstrated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Basic Research Question: What are the key challenges in synthesizing and purifying this boronic acid derivative?

Methodological Answer:
Synthesis requires precise control of reaction conditions (e.g., temperature, pH, solvent polarity) to optimize yield and selectivity. For example, the cyclopropyl and furan-ylmethyl groups may introduce steric hindrance, necessitating mild coupling agents or catalysts. Purification is complicated by boronic acids' propensity to form boroxins (cyclic anhydrides) under dehydration or elevated temperatures. Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) or recrystallization in aqueous ethanol can mitigate irreversible silica gel binding . Analytical validation via 1H^1H-NMR and 13C^{13}C-NMR ensures structural fidelity, while mass spectrometry (HRMS) confirms molecular weight .

Basic Research Question: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 11B^{11}B-NMR identifies boron environments (typical δ: 25–35 ppm for boronic acids). 1H^1H-NMR resolves aromatic protons and cyclopropyl/furan substituents .
    • IR Spectroscopy : B-O stretching (~1350 cm1^{-1}) and O-H bonds (~3200 cm1^{-1}) confirm boronic acid functionality .
  • X-ray Crystallography : Resolves steric effects of the cyclopropyl-furan moiety and hydrogen-bonding networks (e.g., B-OH⋯N interactions) .
  • Elemental Analysis : Validates C, H, N, and B content to rule out impurities .

Basic Research Question: What are the typical reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer:
The boronic acid group enables Suzuki-Miyaura coupling with aryl halides. Key considerations:

  • Catalytic System : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/water mixtures.
  • Base : Na2_2CO3_3 or K3_3PO4_4 to deprotonate the boronic acid.
  • Steric Effects : The bulky cyclopropyl-furan group may slow transmetallation; elevated temperatures (80–100°C) improve efficiency .
    Kinetic studies using HPLC or GC-MS monitor reaction progress and byproduct formation .

Advanced Research Question: How do structural modifications (e.g., cyclopropyl vs. fluorophenyl) influence biological activity?

Methodological Answer:

  • Comparative SAR Studies :

    Modification Impact Reference
    Cyclopropyl groupEnhances metabolic stability; may alter binding pocket interactions
    Furan-ylmethyl substituentIntroduces π-π stacking potential with aromatic residues in enzymes
    Fluorine substitutionIncreases electronegativity, improving binding to serine proteases
  • Binding Assays : Surface plasmon resonance (SPR) quantifies dissociation constants (KdK_d) against target proteins (e.g., proteases) .

Advanced Research Question: How can computational modeling predict this compound’s behavior in solution or solid state?

Methodological Answer:

  • DFT Calculations : Spartan’14 or Gaussian software models molecular geometry, electron density (e.g., Fukui indices for nucleophilic/electrophilic sites), and thermodynamic stability of boroxins .
  • Molecular Dynamics (MD) : Simulates solvation effects in aqueous/DMSO mixtures, predicting aggregation tendencies .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) in crystal structures .

Advanced Research Question: What mechanistic insights explain its enzyme inhibition potential?

Methodological Answer:

  • Reversible Covalent Binding : The boronic acid forms a tetrahedral adduct with serine residues in proteases (e.g., chymotrypsin), validated via X-ray crystallography .
  • Kinetic Studies : Pre-steady-state kinetics (stopped-flow spectrophotometry) measure inhibition rates (kinact/Kik_{inact}/K_i) under physiological pH .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy changes during binding, informing thermodynamic driving forces .

Advanced Research Question: How does crystallography inform material design for boronic acid-based sensors?

Methodological Answer:

  • Hydrogen-Bonding Networks : Crystal structures reveal R22_2^2(8) or R44_4^4(8) motifs (Bernstein notation), which stabilize supramolecular assemblies for glucose-sensing applications .
  • Disorder Analysis : Disorder in B-OH or cyclopropyl groups (via SHELXL refinement) indicates conformational flexibility, critical for designing dynamic covalent frameworks .

Advanced Research Question: What experimental design limitations affect reproducibility in biological studies?

Methodological Answer:

  • Sample Degradation : Organic degradation in aqueous buffers (e.g., ester hydrolysis) requires continuous cooling or inert atmospheres during long-term assays .
  • Matrix Complexity : Simplified in vitro models (e.g., single-enzyme systems) may not replicate in vivo conditions; co-culture assays or microfluidic platforms improve relevance .

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